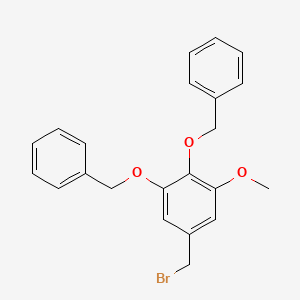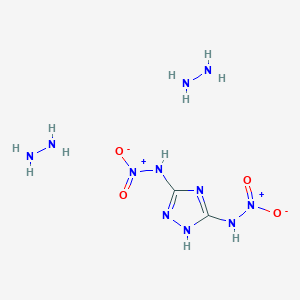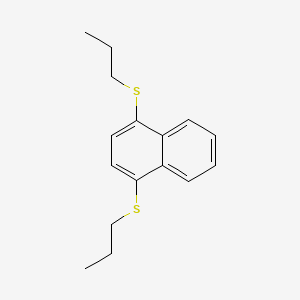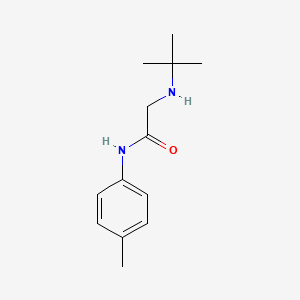![molecular formula C10H15NO3 B12524342 2,6-Dimethoxy-4-[(methylamino)methyl]phenol CAS No. 730926-53-1](/img/structure/B12524342.png)
2,6-Dimethoxy-4-[(methylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is known for its unique chemical structure, which includes two methoxy groups and a methylamino group attached to a phenol ring. It is a white or colorless to light orange solid that is slightly soluble in water .
Méthodes De Préparation
The synthesis of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and methylamine under basic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Analyse Des Réactions Chimiques
2,6-Dimethoxy-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures to ensure the desired reaction pathway . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenols and amines .
Applications De Recherche Scientifique
2,6-Dimethoxy-4-[(methylamino)methyl]phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate oxidative stress in biological systems . Additionally, the methylamino group can interact with enzymes and receptors, potentially influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,6-Dimethoxy-4-[(methylamino)methyl]phenol can be compared with similar compounds such as 2,6-dimethoxy-4-methylphenol and 2,6-dimethoxy-4-aminomethylphenol . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The presence of the methylamino group in this compound makes it unique, as it can participate in additional chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
730926-53-1 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-7-4-8(13-2)10(12)9(5-7)14-3/h4-5,11-12H,6H2,1-3H3 |
Clé InChI |
KQKLXGRMGHSPOB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C(=C1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)

![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)

![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)


![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)

